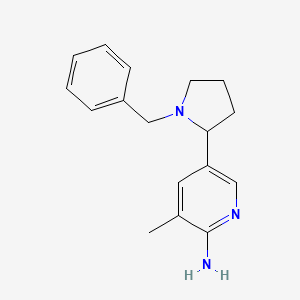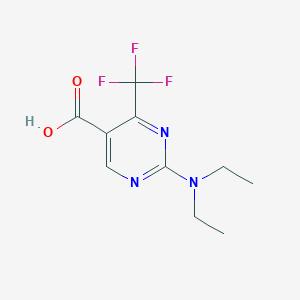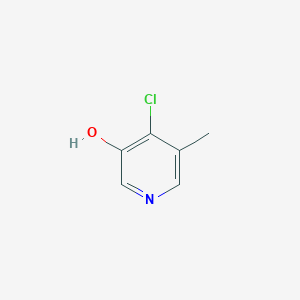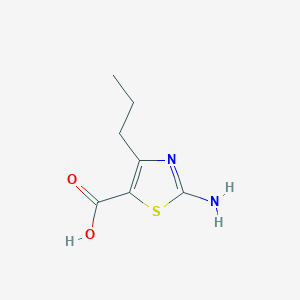
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid typically involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-1H-1,2,3-triazole-5-carboxylicacid.
Substitution: Various substituted triazole derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Properties
Molecular Formula |
C9H6N4O4 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-(2-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-3-1-2-4-7(6)13(16)17/h1-5H,(H,14,15) |
InChI Key |
JDZMNIXOOCNSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















